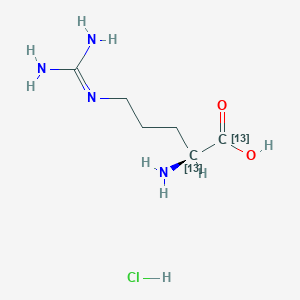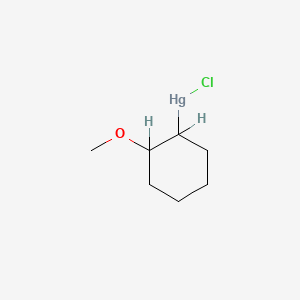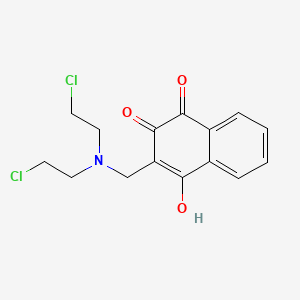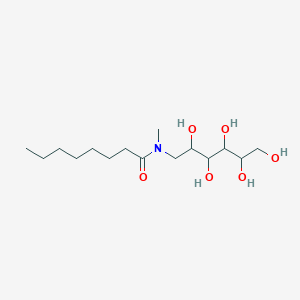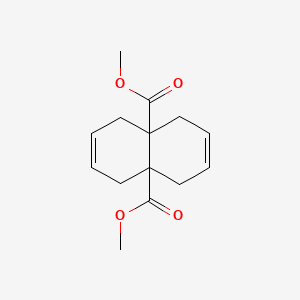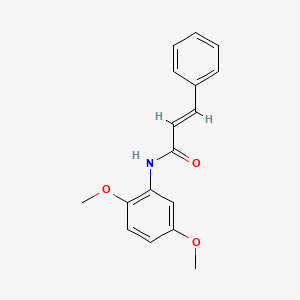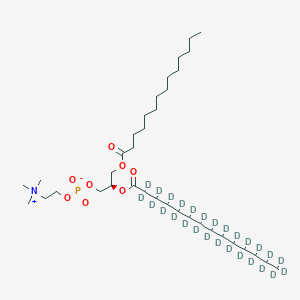
1-Myristoyl-2-myristoyl-sn-glycero-3-phosphocholine-d27
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14:0-14:0-d27 PC, also known as 1-myristoyl-2-myristoyl-d27-sn-glycero-3-phosphocholine, is a deuterated phospholipid compound. It is a synthetic analog of naturally occurring phosphatidylcholine, where the hydrogen atoms in the fatty acid chains are replaced with deuterium. This compound is commonly used in scientific research due to its unique properties, such as increased stability and distinct spectroscopic signatures.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 14:0-14:0-d27 PC involves the esterification of deuterated myristic acid with glycerophosphocholine. The process typically includes the following steps:
Preparation of Deuterated Myristic Acid: Deuterated myristic acid is synthesized by hydrogenation of myristic acid in the presence of deuterium gas.
Esterification: The deuterated myristic acid is then esterified with glycerophosphocholine under controlled conditions, often using catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as thin-layer chromatography (TLC) to ensure high purity (>99%).
Industrial Production Methods
Industrial production of 14:0-14:0-d27 PC follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Deuterated Myristic Acid: Utilizing large-scale hydrogenation reactors.
Automated Esterification: Employing automated systems to control reaction conditions and ensure consistency.
High-Throughput Purification: Using advanced chromatographic techniques to achieve high purity and yield.
化学反応の分析
Types of Reactions
14:0-14:0-d27 PC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidative products.
Hydrolysis: It can be hydrolyzed by phospholipases to yield deuterated myristic acid and glycerophosphocholine.
Substitution: The deuterium atoms can be replaced with hydrogen under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Hydrolysis: Enzymatic hydrolysis using phospholipase A2.
Substitution: Catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Oxidation: Deuterated myristic acid peroxides.
Hydrolysis: Deuterated myristic acid and glycerophosphocholine.
Substitution: Non-deuterated phosphatidylcholine.
科学的研究の応用
14:0-14:0-d27 PC is widely used in various scientific research fields:
Chemistry: Used as a model compound in studies of lipid oxidation and hydrolysis.
Biology: Employed in membrane biophysics to study lipid bilayer dynamics and interactions.
Medicine: Utilized in drug delivery research to develop liposomal formulations.
Industry: Applied in the development of stable isotopic standards for mass spectrometry.
作用機序
The mechanism of action of 14:0-14:0-d27 PC involves its incorporation into lipid bilayers, where it influences membrane properties such as fluidity and permeability. The deuterium atoms provide distinct spectroscopic signatures, allowing researchers to track the compound’s behavior in biological systems. The molecular targets include membrane proteins and enzymes involved in lipid metabolism.
類似化合物との比較
Similar Compounds
160-160-d31 PC: A deuterated phospholipid with longer fatty acid chains.
180-180-d35 PC: Another deuterated phospholipid with even longer chains.
140 Lyso PC: A deuterated lysophosphatidylcholine with a single fatty acid chain.
Uniqueness
14:0-14:0-d27 PC is unique due to its specific chain length and deuteration pattern, which provide distinct physical and chemical properties. Compared to similar compounds, it offers a balance between stability and ease of synthesis, making it a valuable tool in various research applications.
特性
分子式 |
C36H72NO8P |
|---|---|
分子量 |
705.1 g/mol |
IUPAC名 |
[(2R)-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1/i2D3,7D2,9D2,11D2,13D2,15D2,17D2,19D2,21D2,23D2,25D2,27D2,29D2 |
InChIキー |
CITHEXJVPOWHKC-QPUVRMJWSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@H](COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



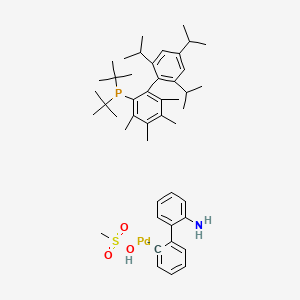
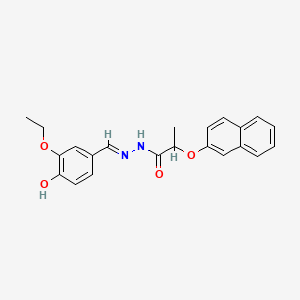
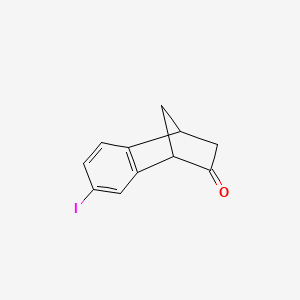
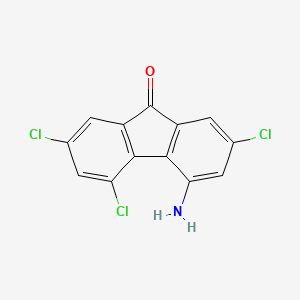
![8-Oxo-5-(propa-1,2-dien-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B15074907.png)

